molecular formula C18H12N4O4S B11603034 (5Z)-2-(4-methoxyphenyl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-methoxyphenyl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11603034
M. Wt: 380.4 g/mol
InChI Key: HXDHZAYGCHCTTQ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(4-METHOXYPHENYL)-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with methoxyphenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-METHOXYPHENYL)-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization and chromatography to meet the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-METHOXYPHENYL)-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted triazolothiazoles .

Scientific Research Applications

(5Z)-2-(4-METHOXYPHENYL)-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-2-(4-METHOXYPHENYL)-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-(4-METHOXYPHENYL)-5-[(2-NITROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique triazolothiazole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H12N4O4S

Molecular Weight

380.4 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12N4O4S/c1-26-13-8-6-11(7-9-13)16-19-18-21(20-16)17(23)15(27-18)10-12-4-2-3-5-14(12)22(24)25/h2-10H,1H3/b15-10-

InChI Key

HXDHZAYGCHCTTQ-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=CC=C4[N+](=O)[O-])/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4[N+](=O)[O-])SC3=N2

Origin of Product

United States

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